molecular formula C14H16N2O4 B2912802 6-((tert-Butoxycarbonyl)amino)-1H-indole-4-carboxylic acid CAS No. 948015-63-2

6-((tert-Butoxycarbonyl)amino)-1H-indole-4-carboxylic acid

Cat. No.: B2912802
CAS No.: 948015-63-2
M. Wt: 276.292
InChI Key: LXZJJEUIQUAFCF-UHFFFAOYSA-N
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Description

6-((tert-Butoxycarbonyl)amino)-1H-indole-4-carboxylic acid is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to an amino group on an indole ring. The indole ring is a common structural motif in many natural products and pharmaceuticals, making this compound significant in organic synthesis and medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

6-((tert-Butoxycarbonyl)amino)-1H-indole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-((tert-Butoxycarbonyl)amino)-1H-indole-4-carboxylic acid involves the protection of the amino group, which prevents unwanted side reactions during synthetic processes. The Boc group can be selectively removed under acidic conditions, revealing the free amino group for further reactions . This selective protection and deprotection strategy is crucial in multi-step organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-((tert-Butoxycarbonyl)amino)-1H-indole-4-carboxylic acid is unique due to its indole ring structure, which is a common motif in many biologically active compounds. This makes it particularly valuable in medicinal chemistry and drug development .

Biological Activity

6-((tert-Butoxycarbonyl)amino)-1H-indole-4-carboxylic acid (CAS No. 948015-63-2) is a compound characterized by its indole ring structure, which is prevalent in many biologically active molecules. The presence of a tert-butyloxycarbonyl (Boc) protecting group on the amino functionality enhances its utility in organic synthesis and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H16N2O4
  • Molecular Weight : 276.29 g/mol
  • CAS Number : 948015-63-2

The mechanism of action for this compound primarily involves:

  • Protection of the Amino Group : The Boc group prevents unwanted side reactions during synthetic processes. Under acidic conditions, this group can be selectively removed to expose the free amino group for further reactions.
  • Reactivity : The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it versatile in synthesizing other biologically relevant molecules .

Anticancer Properties

Research indicates that compounds with indole structures often exhibit anticancer properties. For instance:

  • Indole Derivatives : Indole-based compounds have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, such as HeLa and A549 cells .

Enzyme Inhibition

This compound has shown potential in biochemical research:

  • Enzyme Targeting : It is utilized in studies related to enzyme inhibition, particularly in pathways associated with cancer and neurodegenerative diseases. This includes its role as a precursor in synthesizing inhibitors for specific enzymes involved in disease progression .

Neuroprotective Effects

Indole derivatives have been linked to neuroprotective activities:

  • Neurodegenerative Disease Research : Compounds similar to this compound are being explored for their potential to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in diseases like Alzheimer's and Parkinson's .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other indole derivatives:

Compound NameStructure TypeBiological Activity
6-Aminoindole-4-carboxylic acidIndoleAnticancer activity against various cell lines
N-(tert-butoxycarbonyl)-6-aminohexanoic acidAliphatic chainUsed in peptide synthesis and drug formulation
1H-Indole derivativesIndoleEnzyme inhibition and potential neuroprotective effects

Case Studies and Research Findings

Several studies have highlighted the biological relevance of indole derivatives:

  • Anticancer Activity Study : A study demonstrated that indole derivatives exhibited significant cytotoxic effects against HeLa cells, with IC50 values ranging from 22–52 μM .
  • Enzyme Inhibition Research : Research into enzyme inhibitors derived from indoles has shown promise in targeting pathways related to cancer metastasis and neurodegeneration .
  • Pharmaceutical Development : The compound serves as an intermediate in synthesizing novel pharmaceuticals aimed at treating diseases such as cancer and neurological disorders .

Properties

IUPAC Name

6-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-14(2,3)20-13(19)16-8-6-10(12(17)18)9-4-5-15-11(9)7-8/h4-7,15H,1-3H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXZJJEUIQUAFCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C2C=CNC2=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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